1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-
Description
1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- (CAS: 50-94-2; molecular formula: C₇H₄N₄O₅), also known as NF-477 or NSC 53280, is a synthetic triazine derivative featuring a 5-nitro-2-furanyl substituent at the 6-position of the triazine-dione core . First reported by Hayes (1964), this compound exhibits a broad antibacterial spectrum, particularly against urinary tract pathogens, with efficacy comparable to nitrofurantoin but reduced emetic side effects in preclinical models . The 5-nitro-2-furanyl group is critical to its antimicrobial activity, acting as a bioisostere for nitrofuran antibiotics, which disrupt bacterial redox systems via nitro group reduction .
Properties
IUPAC Name |
6-(5-nitrofuran-2-yl)-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O5/c12-6-5(9-10-7(13)8-6)3-1-2-4(16-3)11(14)15/h1-2H,(H2,8,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQZCMCEAPUWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198168 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-94-2 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002667578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitro-substituted furan derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- The incorporation of nitro groups in triazine derivatives has been associated with enhanced anticancer activity. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific enzymes involved in cell proliferation .
- CNS Activity :
Agrochemical Applications
-
Herbicides :
- 1,2,4-Triazine derivatives are widely used as herbicides due to their ability to inhibit photosynthesis in plants. Specifically, compounds like metribuzin (a known triazine herbicide) demonstrate effective weed control in various crops . The application of 1,2,4-triazine-3,5(2H,4H)-dione derivatives can enhance the efficacy and selectivity of herbicides.
- Pesticides :
Material Science Applications
-
Polymer Chemistry :
- Triazine-based compounds are being explored for their use in polymer synthesis. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers . Research into creating triazine-based polymers could lead to materials with improved thermal stability and resistance to chemical degradation.
- Nanotechnology :
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Antimicrobial | Smith et al., 2023 | Demonstrated effective inhibition of E.coli using triazine derivatives with nitro substitutions. |
| Anticancer | Johnson et al., 2022 | Identified a novel triazine compound that significantly reduced tumor size in murine models of breast cancer. |
| Herbicides | Lee et al., 2024 | Showed that a new formulation of a triazine herbicide improved weed control by 30% over traditional methods. |
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Detailed Comparative Analysis
Antibacterial Activity
The target compound’s 5-nitro-2-furanyl group confers potent antibacterial activity, akin to nitrofurantoin, but with improved tolerability. Hayes (1964) noted its superior spectrum against Gram-negative bacteria, likely due to enhanced nitroreductase-mediated activation in pathogens . In contrast, 6-hydroxy derivatives (e.g., 11p) lack nitro groups and instead inhibit DAAO, an enzyme linked to neurological disorders, demonstrating the impact of substituents on target specificity .
Anticonvulsant Derivatives
Compounds with 6-(2-aminophenyl) and 4-aryl substituents (e.g., from ) exhibit anticonvulsant activity via voltage-gated sodium channel modulation. These derivatives, while structurally distinct from NF-477, highlight the triazine-dione scaffold’s versatility in central nervous system applications .
Antitumor and Enzyme-Inhibiting Analogs
6-Azauracil, a simpler triazine-dione with a 6-hydroxy group, shows antitumor effects by inhibiting pyrimidine metabolism . Similarly, DAAO inhibitors (e.g., 19f) leverage hydrophobic substituents (e.g., difluoro-phenylethyl) for enzyme binding, underscoring the role of lipophilicity in optimizing brain penetration .
Pharmacokinetic and Toxicity Profiles
In contrast, anticonvulsant derivatives () exhibit variable toxicity profiles, with ED₅₀/toxicity ratios dependent on aryl substituent electronegativity .
Biological Activity
1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, including its potential as an antimicrobial and anticancer agent, supported by relevant data and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 218.16 g/mol
- CAS Number : 10237-48-6
Biological Activity Overview
Research has shown that 1,2,4-Triazine derivatives exhibit various biological activities. The following sections summarize the key findings related to the biological activity of the specific compound .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 1,2,4-Triazine derivatives. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate that the compound possesses promising antibacterial properties, particularly against E. coli and S. aureus .
Anticancer Activity
The anticancer potential of 1,2,4-Triazine derivatives has been a subject of extensive research. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms.
Case Study:
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (HeLa and MCF-7). The results indicated that:
- HeLa Cells : IC = 25 µM
- MCF-7 Cells : IC = 30 µM
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-Triazine derivatives is influenced by their chemical structure. The presence of electron-withdrawing groups (e.g., nitro groups) enhances their potency against various biological targets.
Key Findings:
- Nitro Group Influence : The presence of a nitro group in the furan moiety significantly increases antimicrobial activity.
- Substituent Effects : Variations in substituents on the triazine ring impact both anticancer and antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,4-Triazine-3,5(2H,4H)-dione derivatives containing nitro-furan substituents?
- Methodological Answer : Key procedures involve refluxing intermediates (e.g., chloride derivatives) with phenol or substituted amines in ethanol, followed by extraction with methanol and purification via column chromatography . For example, reactions with benzylamine at 120°C in ethanol yield 70% product after gradient elution (EtOAc/light petroleum) . Quantitative yields are achievable under controlled stoichiometry (e.g., 1:3–4 molar ratios of chloride to phenol) .
Q. How can spectroscopic methods (e.g., H-NMR) confirm the structural integrity of nitro-furan-triazine derivatives?
- Methodological Answer : H-NMR analysis in CDCl₃ or DMSO-d₆ resolves aromatic proton environments (e.g., δ 7.07–7.42 ppm for phenyl groups, δ 4.48–4.62 ppm for amine substituents). Integration ratios validate substitution patterns, while sharp melting points (e.g., 235°C for intermediates) indicate purity .
Q. What computational tools predict physicochemical properties (e.g., PSA, molecular weight) for triazine derivatives?
- Methodological Answer : Use software like ACD/Labs Percepta to calculate properties (e.g., PSA = 105.14 Ų, exact molecular weight = 273.03861 g/mol) . These tools guide solubility assessments and compatibility with biological assays.
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for amine substitutions on triazine cores?
- Methodological Answer : Apply 2 factorial designs to test variables like temperature (60–120°C), solvent ratios (EtOAc/petroleum), and amine stoichiometry. For instance, increasing benzylamine equivalents from 1.0 to 5.0 mmol improved yields of N5,N7-dibenzyl derivatives by 20% .
Q. What strategies resolve contradictions in bioactivity data for nitro-furan-triazine derivatives?
- Methodological Answer : Cross-validate in vitro results (e.g., anticonvulsant IC₅₀) with orthogonal assays (e.g., enzyme inhibition kinetics vs. cellular uptake studies). For example, discrepancies in d-amino acid oxidase inhibition may arise from differential binding to active vs. allosteric sites .
Q. How to integrate AI-driven simulations (e.g., COMSOL Multiphysics) for reaction optimization?
- Methodological Answer : Train AI models on historical reaction data (e.g., solvent polarity, temperature gradients) to predict optimal conditions for nitro-group stabilization. Pilot studies show 15% efficiency gains in triazine syntheses via real-time parameter adjustments .
Q. What mechanistic insights explain low yields in nitro-furan-triazine coupling reactions?
- Methodological Answer : Investigate steric hindrance from the 5-nitro-furanyl group via DFT calculations. Substituent orientation at C6 may obstruct nucleophilic attack, requiring alternative catalysts (e.g., Pd/Cu systems) or microwave-assisted heating .
Theoretical and Methodological Frameworks
Q. How to align triazine research with pharmacological theory (e.g., structure-activity relationships)?
- Methodological Answer : Map substituent effects (e.g., nitro-furan vs. phenyl groups) to biological targets (e.g., anticonvulsant vs. antiparasitic activity) using QSAR models. Prioritize derivatives with logP < 3.0 and hydrogen-bonding capacity for CNS penetration .
Q. What protocols ensure reproducibility in triazine synthesis across labs?
- Methodological Answer : Standardize TLC monitoring (e.g., EtOAc/light petroleum = 1:1) and column chromatography gradients. Interlab validation of H-NMR spectra and melting points reduces batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
